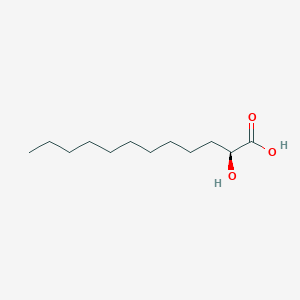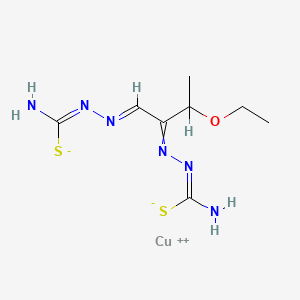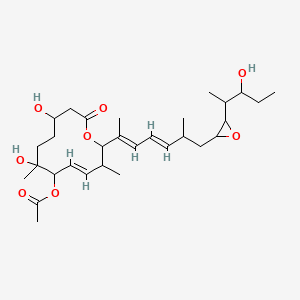
N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de TS-011 implique la réaction de la 3-chloro-4-morpholin-4-yl aniline avec la formamide dans des conditions spécifiques. La réaction nécessite généralement une température contrôlée et la présence d'un catalyseur pour assurer la formation du produit souhaité .
Méthodes de production industrielle : Dans les environnements industriels, la production de TS-011 est mise à l'échelle en utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus implique l'utilisation de grands réacteurs, un contrôle précis de la température et une surveillance continue pour maintenir la qualité du produit .
Analyse Des Réactions Chimiques
Types de réactions : TS-011 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants :
Réactions de substitution : Impliquent généralement des nucléophiles tels que des ions hydroxyde ou des amines.
Réactions d'oxydation : Utilisent souvent des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réactions de réduction : Utilisent généralement des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés substitués de TS-011, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation de différentes formes oxydées ou réduites du composé .
Applications De Recherche Scientifique
TS-011 a une large gamme d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
5. Mécanisme d'action
TS-011 exerce ses effets en inhibant sélectivement la synthèse de l'acide 20-hydroxyeicosatétraénoïque, un puissant vasoconstricteur qui contribue à l'ischémie cérébrale. Le composé cible des isoformes spécifiques du cytochrome P450, notamment CYP4F2, CYP4F3A, CYP4F3B et CYP4A11, réduisant ainsi la production d'acide 20-hydroxyeicosatétraénoïque et améliorant le flux sanguin cérébral .
Composés similaires :
HET0016 : Un autre inhibiteur de la synthèse de l'acide 20-hydroxyeicosatétraénoïque ayant des effets similaires sur le flux sanguin cérébral.
Unicité de TS-011 : TS-011 est unique en raison de sa forte sélectivité pour des isoformes spécifiques du cytochrome P450 et de ses puissants effets inhibiteurs sur la synthèse de l'acide 20-hydroxyeicosatétraénoïque. Cette sélectivité en fait un outil précieux en recherche et pour des applications thérapeutiques potentielles .
Mécanisme D'action
TS-011 exerts its effects by selectively inhibiting the synthesis of 20-hydroxyeicosatetraenoic acid, a potent vasoconstrictor that contributes to cerebral ischemia. The compound targets specific cytochrome P450 isoforms, including CYP4F2, CYP4F3A, CYP4F3B, and CYP4A11, thereby reducing the production of 20-hydroxyeicosatetraenoic acid and improving cerebral blood flow .
Comparaison Avec Des Composés Similaires
HET0016: Another inhibitor of 20-hydroxyeicosatetraenoic acid synthesis with similar effects on cerebral blood flow.
Uniqueness of TS-011: TS-011 is unique due to its high selectivity for specific cytochrome P450 isoforms and its potent inhibitory effects on 20-hydroxyeicosatetraenoic acid synthesis. This selectivity makes it a valuable tool in research and potential therapeutic applications .
Propriétés
IUPAC Name |
N'-(3-chloro-4-morpholin-4-ylphenyl)-N-hydroxymethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c12-10-7-9(13-8-14-16)1-2-11(10)15-3-5-17-6-4-15/h1-2,7-8,16H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXADXBIGLLOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N=CNO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431234 | |
| Record name | Methanimidamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339071-18-0 | |
| Record name | N-(3-Chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339071180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanimidamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TS-011 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP24MFJ1RM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of TS-011?
A1: TS-011 is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. [, , , ] It achieves this by inhibiting the activity of cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP4A family, which are responsible for the conversion of arachidonic acid to 20-HETE. []
Q2: Why is inhibiting 20-HETE synthesis considered beneficial in the context of stroke?
A2: 20-HETE is a potent vasoconstrictor. [, , , , ] In the context of stroke, where blood flow to the brain is compromised, the vasoconstrictive effects of 20-HETE can exacerbate ischemic damage. [, , ] By inhibiting 20-HETE synthesis, TS-011 is thought to improve blood flow and reduce the extent of brain injury. [, , , ]
Q3: What evidence supports the potential of TS-011 as a stroke treatment?
A3: Several preclinical studies have shown promising results:
- Reduced infarct size: TS-011 administration has been shown to reduce infarct volume in rodent models of both ischemic and hemorrhagic stroke. [, , , ]
- Improved neurological outcomes: Studies have reported that TS-011 treatment can lead to improved neurological function after stroke in animal models. [, ]
- Reversal of cerebral vasospasm: Research suggests that TS-011 can reverse delayed cerebral vasospasm, a serious complication of subarachnoid hemorrhage, in animal models. [, ]
Q4: How does TS-011 interact with its target enzymes?
A4: While the precise binding interactions are not fully elucidated in the provided research, TS-011 demonstrates potent inhibition of human and rat CYP4A enzymes, with IC50 values in the nanomolar range. [] The compound shows selectivity for CYP4A enzymes, with minimal effects on other CYP enzymes involved in drug metabolism. []
Q5: What are the limitations of the current research on TS-011?
A5: Most of the available data on TS-011 comes from preclinical studies. [, , , , ] Further research, including clinical trials, is needed to determine its safety and efficacy in humans.
Q6: Are there any known structural analogs of TS-011 being investigated?
A6: Yes, research mentions structural analogs of TS-011, such as HET0016 and compound 24, which share the core structure but have modifications aimed at improving metabolic stability and pharmacokinetic properties. [] This highlights the ongoing efforts to optimize the compound for potential therapeutic use.
Q7: Has TS-011 shown any effects on cerebral blood flow in stroke models?
A7: Findings on the effects of TS-011 on cerebral blood flow in stroke models have been mixed. While some studies report that TS-011 did not significantly alter cerebral blood flow during ischemia, one study observed increased cerebral blood flow following reperfusion in TS-011 pretreated animals. [] Further research is needed to clarify its role in modulating cerebral blood flow after stroke.
Q8: Are there any genetic factors that might influence the response to TS-011?
A8: Research using congenic strains of Dahl salt-sensitive rats suggests that genetic variations in the region of chromosome 5 containing CYP4A genes can influence both 20-HETE production and the development of hypertension. [] This finding highlights the potential for interindividual variability in response to TS-011 based on genetic background.
Q9: What is the significance of studying the effects of TS-011 on cerebral microcirculation?
A9: Cerebral microcirculation plays a crucial role in maintaining adequate blood flow and oxygen supply to brain tissue. [] Studying the effects of TS-011 on microvessels in the ischemic brain can provide valuable insights into its potential neuroprotective mechanisms beyond its effects on larger cerebral arteries.
Q10: What analytical methods are used to study TS-011 and its effects?
A10: Several analytical techniques are employed in the research, including:
- Liquid chromatography-mass spectrometry (LC-MS): Used to measure 20-HETE levels in biological samples, such as cerebrospinal fluid and brain tissue. [, , ]
- Laser-Doppler flowmetry: Used to monitor regional cerebral blood flow in real-time. [, ]
- Vascular casting: Used to visualize and measure the diameter of cerebral arteries. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2S)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1241314.png)
![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1241315.png)



![4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B1241323.png)


![1-[6-Amino-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylethynyl]-cyclopentanol](/img/structure/B1241328.png)
![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+)](/img/structure/B1241331.png)
![(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol](/img/structure/B1241332.png)
